molecular formula C7H11N3O2 B8507233 ethyl 2-(4-methyltriazol-1-yl)acetate CAS No. 1154030-60-0

ethyl 2-(4-methyltriazol-1-yl)acetate

Cat. No.: B8507233
CAS No.: 1154030-60-0
M. Wt: 169.18 g/mol
InChI Key: LRCRJWSWTZYILW-UHFFFAOYSA-N
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Description

ethyl 2-(4-methyltriazol-1-yl)acetate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methyltriazol-1-yl)acetate typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and produces the desired triazole ring with high yield and specificity. The reaction involves the use of azides and alkynes under copper-catalyzed conditions to form the 1,2,3-triazole ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(4-methyltriazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

ethyl 2-(4-methyltriazol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyltriazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: ethyl 2-(4-methyltriazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

1154030-60-0

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-(4-methyltriazol-1-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-10-4-6(2)8-9-10/h4H,3,5H2,1-2H3

InChI Key

LRCRJWSWTZYILW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.0 g (14.2 mmol) (4-methyl-1H-1,2,3-triazol-1-yl)acetic acid are dissolved in 30 ml ethanol and 10 drops of conc. sulfuric acid are added. The reaction mixture is stirred at RT for 16 h. For working up, the mixture is concentrated in vacuo, ethyl acetate is added to the residue and the suspension is washed with half-concentrated sodium bicarbonate solution. The organic phase is dried over magnesium sulfate, the solvent is removed completely on a rotary evaporator and the solid is dried in vacuo.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

To a solution of 0.77 g (3.2 mmol) of ethyl [4-methyl-5-(trimethylsilyl)-1H-1,2,3-triazole-1-yl]acetate from step A above in 2 mL of THF was added 1.3 mL (32 mmol) of a solution of 50% hydrofluoric acid in water. The resulting mixture was stirred at room temperature for 3 h and then evaporated to dryness in vacuo. Next, 5 mL of a 2.0 N ammonia in methanol solution was added and then the mixture was again evaporated to dryness in vacuo. The mixture was dissolved in dichloromethane, filtered and then evaporated in vacuo to afford the title compound as a clear gum (0.51 g. 93%). 1HNMR (500 MHz, CDCl3) δ: 7.5 (s, 1H), 5.05 (s, 2H), 4.23 (m, 2H), 2.30 (s, 3H), 1.30 (m, 3H).
Quantity
0.77 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

To a solution of 0.77 g (3.2 mmol) of ethyl [4-methyl-5-(trimethylsilyl)-1H-1,2,3-triazole-1-yl]acetate from step A above in 2 mL of THF was added 1.3 mL (32 mmol) of a solution of 50% hydrofluoric acid in water. The resulting mixture was stirred at room temperature for 3 h and then evaporated to dryness in vacuo. Next, 5 mL of a 2.0 N ammonia in methanol solution was added and then the mixture was again evaporated to dryness in vacuo. The mixture was dissolved in dichloromethane, filtered and then evaporated in vacuo to afford the title compound as a clear gum (0.51 g. 93%). 1HNMR (500 MHz, CDCl3) δ: 7.5 (s, 1H), 5.05 (s, 2H), 4.23 (m, 2H), 2.30 (s, 3H), 1.30 (m, 3H).
Quantity
0.77 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

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